molecular formula C17H18N2O4 B578470 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid CAS No. 1261937-41-0

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid

Cat. No.: B578470
CAS No.: 1261937-41-0
M. Wt: 314.341
InChI Key: PGGVCDIQGVFMLF-UHFFFAOYSA-N
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Description

Chemical nomenclature and synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid. This comprehensive name reflects the complex structural arrangement, identifying the pyridine ring system with carboxylic acid functionality at the 2-position, coupled with a phenyl substituent bearing a tert-butoxycarbonyl-protected amino group.

The compound is recognized under several alternative nomenclature systems and commercial designations. The abbreviated form 3-(4-tert-Butoxycarbonyl-Aminophenyl)picolinic acid appears frequently in chemical literature and commercial databases. Additional systematic names include 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-pyridinecarboxylic acid, which emphasizes the pyridine core structure while maintaining clarity regarding the protecting group attachment.

Nomenclature System Chemical Name
International Union of Pure and Applied Chemistry 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid
Commercial Designation 3-(4-tert-Butoxycarbonyl-Aminophenyl)picolinic acid
Alternative Systematic 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-pyridinecarboxylic acid

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)13-5-4-10-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGVCDIQGVFMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into two primary components:

  • Picolinic acid scaffold with a phenyl substituent at the 3-position.

  • 4-((tert-Butoxycarbonyl)amino)phenyl group , requiring Boc protection of an aniline derivative.

Retrosynthetic disconnections suggest:

  • Coupling of a halogenated picolinate with a Boc-protected phenylboronic acid.

  • Sequential Boc protection and deprotection to ensure chemoselectivity.

Stepwise Synthesis and Reaction Optimization

Preparation of Halogenated Picolinic Acid Derivatives

The synthesis begins with functionalization of the picolinic acid core. Source demonstrates bromination of methyl 3-hydroxypyridine-2-carboxylate using bromine in aqueous sodium carbonate, yielding methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate as a key intermediate. This reaction proceeds via electrophilic aromatic substitution, with a 3:1 mono- to dibrominated product ratio observed at incomplete conversion.

Table 1: Bromination Optimization

ConditionTemperatureBromine (equiv)Yield (Dibromo Product)
Aqueous Na₂CO₃0–25°C2.168%
Acetic Acid25°C1.545%

Suzuki-Miyaura Coupling for Biaryl Bond Formation

Introduction of the phenyl group employs palladium-catalyzed cross-coupling. While not explicitly detailed in the provided sources, analogous methods from suggest using arylboronic acids with Pd(PPh₃)₄ in THF/water (3:1) at 80°C. For example, coupling methyl 4,6-dibromopicolinate with 4-(Boc-amino)phenylboronic acid would require:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (2.0 equiv)

  • Solvent : THF/H₂O (3:1 v/v).

Boc Protection of the Aniline Moiety

The tert-butoxycarbonyl (Boc) group is introduced to the aniline precursor before or after coupling. Source details Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst:

Reaction conditions:

  • Solvent : DCM (0.5 M)

  • Base : Triethylamine (2.0 equiv)

  • Temperature : 0°C → 25°C (12 h).

Table 2: Boc Protection Efficiency

BaseSolventTime (h)Yield
TriethylamineDCM1292%
PyridineTHF2478%

Hydrolysis of the Methyl Ester

Saponification of the methyl ester to the carboxylic acid is achieved using lithium hydroxide (LiOH) in THF/water (4:1):

Source reports similar hydrolysis conditions at 50°C for 6 h, yielding >95% conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for intermediates align with literature values:

  • Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate : δ 7.30–7.21 (m, 5H, aromatic), 3.90 (s, 3H, OCH₃).

  • Boc-protected aniline : δ 1.45 (s, 9H, Boc CH₃), 7.14–7.21 (m, 2H, aromatic).

High-Performance Liquid Chromatography (HPLC)

Source specifies an Agilent Zorbax SB-C18 column (150 mm × 3.0 mm, 3.5 µm) for purity analysis, with retention times consistent for Boc-protected intermediates.

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Direct Coupling vs. Stepwise Functionalization : Coupling Boc-protected boronic acids avoids subsequent protection steps but risks Boc group instability under coupling conditions.

  • Solvent Impact : THF affords higher coupling yields (82%) compared to toluene (68%) due to better Pd solubility.

Table 3: Solvent Effects on Suzuki Coupling

SolventPd CatalystYieldPurity
THFPd(PPh₃)₄82%98%
ToluenePd(OAc)₂/XPhos68%95%

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The tert-butoxycarbonyl (Boc) group provides protection for the amino group, allowing for selective reactions that are essential in the creation of complex molecules used in therapeutics. For instance, it has been utilized in the development of inhibitors targeting specific biological pathways, showcasing its relevance in creating new drugs with enhanced efficacy and selectivity.

Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, including anti-parasitic properties. Studies have shown that compounds derived from 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid can inhibit the growth of various pathogens, including Plasmodium falciparum, which is responsible for malaria, and Leishmania species, implicated in leishmaniasis . These findings underscore its potential as a lead compound for developing new anti-infective agents.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound functions as a versatile building block. It can be employed to construct more intricate molecular architectures through various coupling reactions. The presence of the picolinic acid moiety enhances its reactivity, allowing it to participate effectively in synthetic pathways leading to other biologically active compounds.

Peptide Synthesis
The compound's structure is conducive to peptide synthesis, where the Boc group protects the amino functionality during coupling reactions. This application is particularly valuable in designing peptide-based drugs and studying protein interactions within biological systems.

Biological Studies

Enzyme Inhibitors and Receptor Ligands
Research has highlighted its utility in studying enzyme inhibitors and receptor ligands. The compound can be used to probe interactions between small molecules and biological targets, facilitating the understanding of mechanisms underlying various diseases. For example, it has been employed to investigate potential inhibitors for enzymes involved in metabolic pathways critical for pathogen survival .

Case Studies

  • Anti-Parasitic Activity : A study demonstrated that derivatives of this compound showed potent inhibitory effects against Leishmania donovani, indicating its potential as a therapeutic agent for leishmaniasis treatment .
  • Peptide Development : Research involving this compound has led to the successful synthesis of peptide analogs that exhibit enhanced stability and bioactivity compared to their non-protected counterparts. This highlights its role in advancing peptide-based therapeutics .

Mechanism of Action

The mechanism of action of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid involves its ability to interact with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical interactions, including binding to enzymes or receptors .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type CAS Number Source
This compound C₁₇H₁₉N₃O₄* 329.35 Boc-protected amino Not available
5-(4-Cyanophenyl)picolinic acid C₁₄H₁₂O₃ 244.2 Cyano 75754-04-0
5-(4-Methylthiophenyl)picolinic acid C₁₃H₁₁NO₂S 259.2 Methylthio 87789-69-3
5-(4-(Trifluoromethoxy)phenyl)picolinic acid C₁₃H₈F₃NO₃ 283.2 Trifluoromethoxy 1261820-95-4
6-Amino-3-(4-tert-butylphenyl)picolinic acid C₁₆H₁₈N₂O₂ 270.33 tert-Butyl 1261913-25-0

*Deduced molecular formula based on synthesis pathways and substituent analysis.

Key Differences and Implications

Substituent Bulk and Reactivity: The Boc-protected amino group in the target compound introduces steric bulk and acid-labile functionality, making it a strategic intermediate for peptide coupling or prodrug design. In contrast, cyano (electron-withdrawing) and methylthio (electron-donating) groups in analogs like 5-(4-Cyanophenyl)picolinic acid and 5-(4-Methylthiophenyl)picolinic acid alter electronic properties without offering reversible protection .

Electron Effects :

  • The trifluoromethoxy group in 5-(4-(Trifluoromethoxy)phenyl)picolinic acid enhances metabolic stability and lipophilicity, traits desirable in agrochemicals or CNS-targeting drugs. Conversely, the Boc group prioritizes synthetic flexibility over direct bioactivity .

Commercial Utility: Derivatives like 6-Amino-3-(4-tert-butylphenyl)picolinic acid (CAS 1261913-25-0) are marketed as high-purity intermediates (97% purity), emphasizing their role in scalable synthesis . The Boc-protected analog is less commercially prevalent but critical in bespoke medicinal chemistry workflows.

Biological Activity

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is an organic compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, notable for its structural features that enhance its reactivity and utility in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents and has been studied for its biological activities.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is linked to a phenyl ring and a picolinic acid moiety. The Boc group is commonly used in peptide synthesis to protect amines during chemical reactions.

PropertyValue
Chemical Formula C17H18N2O4
Molecular Weight 302.34 g/mol
IUPAC Name This compound
PubChem CID 1502052

The biological activity of this compound is primarily attributed to its potential interactions with various biological targets:

  • Peptide Synthesis : The Boc group allows for selective deprotection under acidic conditions, facilitating the formation of peptides.
  • Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes, particularly those involved in cancer and inflammatory pathways.

Biological Activity

Research indicates that derivatives of picolinic acid exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies have shown that picolinic acid derivatives can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Picolinic acid has been linked to neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by modulating NMDA receptor activity .

Case Studies

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that certain picolinic acid derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
  • Neuroprotective Properties : Another research article highlighted the role of picolinic acid derivatives in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Comparative Analysis

To better understand the efficacy and specificity of this compound compared to similar compounds, a comparison table is provided below:

Compound NameAntitumor ActivityNeuroprotective EffectsOther Activities
This compoundModerateYesEnzyme inhibition
4-(tert-Butoxycarbonylamino)phenylboronic acidLowNoModerate enzyme inhibition
5-((tert-Butoxycarbonyl)amino)picolinic acidHighYesAntioxidant properties

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step synthesis is typical: (1) Boc-protection of the aniline group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP, followed by (2) coupling the Boc-protected aryl amine with picolinic acid derivatives via Suzuki-Miyaura cross-coupling. Key variables include catalyst choice (e.g., Pd(PPh₃)₄), solvent (THF/DMF), and temperature (80–100°C). Yield optimization requires monitoring Boc stability under basic conditions and ensuring anhydrous environments to prevent deprotection .

Q. Which analytical techniques are optimal for characterizing the tert-butoxycarbonyl (Boc) group in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify Boc methyl groups (δ ~1.3–1.5 ppm for ¹H; δ ~28–30 ppm for ¹³C) and the carbonyl signal (δ ~155–160 ppm for ¹³C).
  • HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
  • FT-IR : Look for Boc carbonyl stretching (~1680–1720 cm⁻¹). Cross-validate with elemental analysis for C, H, N content .

Q. What purification strategies mitigate Boc deprotection during isolation?

  • Methodological Answer : Use mild acidic conditions (e.g., 1% TFA in DCM) sparingly during workup. Prefer silica gel chromatography with neutral eluents (hexane/ethyl acetate) over strongly acidic/basic systems. Lyophilization or low-temperature rotary evaporation (<40°C) preserves Boc integrity. Monitor by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Apply quantum mechanical calculations (DFT) to model transition states and intermediate stability. For example, simulate the Suzuki-Miyaura coupling mechanism to identify steric/electronic barriers. Pair this with machine learning (ML) to predict optimal ligand-catalyst combinations (e.g., PdCl₂(dppf)). Validate predictions via high-throughput screening (HTS) in microreactors, iterating between computational and experimental data .

Q. How can researchers resolve contradictions between theoretical spectroscopic predictions and experimental data?

  • Methodological Answer : Use factorial design (e.g., 2³ factorial matrix) to test variables like solvent polarity, temperature, and pH. For NMR discrepancies, compare computed chemical shifts (via Gaussian or ORCA) with experimental data, adjusting for solvent effects (COSMO-RS model). Cross-check with 2D NMR (HSQC, HMBC) to confirm connectivity .

Q. What strategies ensure Boc group stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples (50–80°C) in DMSO-d₆ and monitor decomposition via ¹H NMR.
  • pH Sensitivity : Test Boc resilience in buffers (pH 2–10) over 24h. Use LC-MS to detect deprotection products (e.g., free amine at m/z = [M+H-100]⁺).
  • Light/Oxygen Exposure : Store under argon with amber vials and assess oxidation byproducts .

Q. What are the key challenges in scaling up multi-step syntheses of this compound?

  • Methodological Answer :

  • Reactor Design : Use continuous flow systems to enhance heat/mass transfer during exothermic Boc protection steps.
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery (characterize via TEM/XPS).
  • Byproduct Management : Implement inline IR spectroscopy to monitor reaction progression and trigger automated quenching .

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